molecular formula C16H14N2O2S B2741348 5-methyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-carboxamide CAS No. 1797903-41-3

5-methyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-carboxamide

Cat. No.: B2741348
CAS No.: 1797903-41-3
M. Wt: 298.36
InChI Key: KKYGHKWDQINYHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-carboxamide is a synthetic organic compound that features a unique combination of functional groups, including an isoxazole ring, a thiophene ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-carboxamide typically involves the following steps:

  • Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is usually carried out in the presence of a base such as triethylamine at room temperature.

  • Introduction of the Thiophene Ring: : The thiophene ring can be introduced through a Suzuki-Miyaura coupling reaction. This involves the reaction of a thiophene boronic acid with a halogenated benzyl isoxazole derivative in the presence of a palladium catalyst and a base such as potassium carbonate.

  • Amidation Reaction: : The final step involves the formation of the carboxamide group. This can be achieved by reacting the benzyl isoxazole derivative with an amine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and coupling reactions, as well as automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiophene ring in 5-methyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-carboxamide can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

  • Substitution: : The benzyl group can undergo electrophilic aromatic substitution reactions. For example, nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Concentrated nitric acid, sulfuric acid

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives

Scientific Research Applications

Chemistry

In organic synthesis, 5-methyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

This compound may exhibit biological activity due to the presence of the isoxazole and thiophene rings, which are known to interact with biological targets. It could be investigated for potential antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The isoxazole ring is a common pharmacophore in many drugs, and the thiophene ring can enhance the compound’s ability to interact with biological targets.

Industry

In materials science, this compound could be used in the development of organic semiconductors or as a precursor for the synthesis of polymers with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors through hydrogen bonding, π-π stacking, or hydrophobic interactions. The isoxazole ring can act as a hydrogen bond acceptor, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-N-(2-(thiophen-2-yl)benzyl)isoxazole-4-carboxamide: Similar structure but with the thiophene ring in a different position.

    5-methyl-N-(2-(furan-3-yl)benzyl)isoxazole-4-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    5-methyl-N-(2-(pyridin-3-yl)benzyl)isoxazole-4-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The unique combination of the isoxazole and thiophene rings in 5-methyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-carboxamide provides distinct electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-methyl-N-[(2-thiophen-3-ylphenyl)methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-11-15(9-18-20-11)16(19)17-8-12-4-2-3-5-14(12)13-6-7-21-10-13/h2-7,9-10H,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYGHKWDQINYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.